MGH-CP1

Description

Structure

3D Structure

Properties

IUPAC Name |

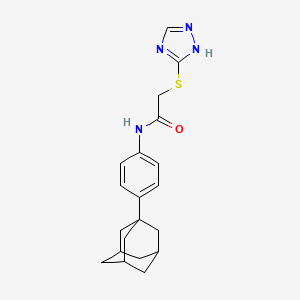

N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKXOVBCMOZQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896657-58-2 | |

| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MGH-CP1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MGH-CP1 is a potent, selective, and cell-permeable small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the stability and transcriptional activity of TEAD proteins.[2][3] By binding to the central lipid-binding pocket of TEADs, this compound allosterically disrupts the interaction between TEADs and their oncogenic co-activators YAP (Yes-associated protein) and TAZ, the terminal effectors of the Hippo signaling pathway.[4] This leads to the suppression of TEAD-dependent gene transcription, resulting in the inhibition of cancer cell proliferation, "stemness," and tumor initiation. However, the therapeutic efficacy of this compound as a monotherapy is limited by an intrinsic resistance mechanism involving the activation of the PI3K/AKT survival pathway.

Core Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

The transcriptional activity of TEAD proteins (TEAD1-4) is critically dependent on S-palmitoylation at a highly conserved cysteine residue within a central lipid-binding pocket. This modification, which TEADs can catalyze themselves (auto-palmitoylation), is essential for stabilizing the protein and enabling its interaction with the transcriptional co-activator YAP and its paralog TAZ.

This compound functions by directly targeting this auto-palmitoylation process. It occupies the hydrophobic lipid-binding pocket where palmitoyl-CoA would normally bind. This competitive inhibition prevents the covalent attachment of palmitate to the key cysteine residue, leading to several downstream consequences:

-

Inhibition of TEAD-YAP/TAZ Interaction: Palmitoylation is crucial for the proper conformation of the YAP/TAZ-binding domain on TEAD. By preventing this modification, this compound effectively blocks the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex.

-

Suppression of Transcriptional Activity: Without YAP/TAZ, the TEAD-led transcriptional machinery cannot be activated, leading to the downregulation of target genes essential for cell proliferation and survival, such as CTGF, CYR61, and ANKRD1.

-

Selectivity: The inhibitory action of this compound is highly selective for TEAD proteins. It does not significantly affect the auto-palmitoylation activity of other enzyme families, such as the ZDHHC-family of palmitoyl acyltransferases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017053706A1 - Tead transcription factor autopalmitoylation inhibitors - Google Patents [patents.google.com]

- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

MGH-CP1: A Technical Guide to a Novel Inhibitor of Hippo-YAP/TAZ Signaling via TEAD Auto-Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in a variety of cancers.[1] The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[2][3][4][5] MGH-CP1 has been identified as a potent and selective small-molecule inhibitor that targets the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their stability and interaction with YAP/TAZ. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on Hippo pathway signaling, supported by quantitative data and detailed experimental protocols.

Introduction to the Hippo Pathway and TEAD Transcription Factors

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of YAP and TAZ. In many cancers, the Hippo pathway is inactivated, resulting in the nuclear accumulation of YAP/TAZ. Nuclear YAP/TAZ lack DNA-binding domains and rely on partnering with transcription factors, most notably the TEAD family (TEAD1-4), to regulate gene expression. This interaction is a key node for therapeutic intervention in YAP/TAZ-driven cancers.

A crucial discovery was that TEAD proteins undergo auto-palmitoylation, a covalent attachment of palmitic acid to a conserved cysteine residue within a central lipid-binding pocket. This modification is critical for TEAD stability and its ability to bind to YAP/TAZ.

This compound: A Selective Inhibitor of TEAD Auto-Palmitoylation

This compound was identified as a small-molecule inhibitor that directly targets the auto-palmitoylation of TEADs. By binding to the lipid-binding pocket of TEADs, this compound prevents the covalent attachment of palmitate, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.

Mechanism of Action

The mechanism of this compound is centered on its ability to allosterically inhibit the TEAD-YAP interaction by occupying the palmitate-binding pocket. This leads to a decrease in the expression of YAP/TAZ target genes, such as CTGF and CYR61, and subsequently suppresses cancer cell proliferation and "stemness".

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data.

| Table 1: In Vitro Inhibition of TEAD Auto-Palmitoylation by this compound | |

| TEAD Isoform | IC50 (nM) |

| TEAD2 | 710 |

| TEAD4 | 672 |

| Table 2: Cellular Activity of this compound and Analogue MGH-CP12 | ||

| Assay | Compound | IC50 (µM) |

| TEAD-binding element luciferase reporter | This compound | 1.68 |

| MGH-CP12 | 0.91 | |

| Huh7 Tumor Sphere Formation | This compound | 0.72 |

| MGH-CP12 | 0.26 |

| Table 3: In Vivo Administration of this compound | ||

| Animal Model | Dosage | Administration Route |

| Wild-type and Lats1/2 KO mice | 75 mg/kg | Oral gavage |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the Hippo pathway.

In Vitro TEAD Auto-Palmitoylation Assay

This assay measures the ability of a compound to directly inhibit the auto-palmitoylation of recombinant TEAD protein.

-

Protein Purification : Purify recombinant TEAD YAP-binding domain (YBD) from E. coli.

-

Reaction Setup : In a microcentrifuge tube, incubate purified recombinant TEAD-YBD with varying concentrations of this compound (or DMSO as a control).

-

Initiation of Palmitoylation : Add alkyne-palmitoyl-CoA (a clickable analogue of palmitoyl-CoA) to the reaction mixture and incubate.

-

Quenching the Reaction : Stop the reaction by adding 1% SDS.

-

Click Chemistry : Perform a click chemistry reaction by adding biotin-azide to covalently link biotin to the alkyne-palmitoylated TEAD.

-

Detection : Analyze the reaction products by SDS-PAGE and Western blotting. Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD antibody.

Cell-Based TEAD Palmitoylation Assay

This assay assesses the inhibition of TEAD palmitoylation within a cellular context.

-

Cell Culture and Transfection : Culture HEK293T cells and transfect them with a plasmid expressing Myc-tagged TEAD.

-

Metabolic Labeling and Treatment : Treat the transfected cells with alkyne palmitate (a metabolic label) along with this compound or DMSO for 20-24 hours.

-

Immunoprecipitation : Lyse the cells and immunoprecipitate the Myc-tagged TEAD protein using an anti-Myc antibody.

-

Click Chemistry : Perform a click chemistry reaction on the immunoprecipitated TEAD to attach biotin-azide to the incorporated alkyne palmitate.

-

Detection : Elute the proteins and analyze by Western blotting. Detect palmitoylated TEAD with streptavidin-HRP and total immunoprecipitated TEAD with an anti-Myc antibody.

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Line : Use a cell line with a stably integrated TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase) or co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Seeding and Treatment : Seed the cells in a 96-well plate and treat with a range of concentrations of this compound.

-

Incubation : Incubate the cells for 24-48 hours.

-

Cell Lysis : Wash the cells with PBS and add passive lysis buffer.

-

Luciferase Measurement : Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. If a normalization control is used, subsequently measure its activity.

-

Data Analysis : Normalize the firefly luciferase signal to the control (e.g., Renilla luciferase or cell viability) and plot the dose-response curve to determine the IC50 value.

Co-Immunoprecipitation of YAP and TEAD

This technique is used to verify the disruption of the YAP-TEAD interaction by this compound.

-

Cell Treatment and Lysis : Treat cultured cells (e.g., HEK293T or a cancer cell line with high YAP/TAZ activity) with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing Lysates : Incubate the cell lysates with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Immunoprecipitation : Incubate the pre-cleared lysates with an antibody against either YAP or TEAD overnight at 4°C.

-

Immune Complex Capture : Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the input lysates and the immunoprecipitated samples by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.

Tumor Sphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.

-

Cell Preparation : Prepare a single-cell suspension of a cancer cell line known to form tumorspheres (e.g., Huh7).

-

Cell Seeding : Seed the cells at a low density in ultra-low attachment plates in serum-free sphere formation medium supplemented with growth factors (e.g., EGF and bFGF).

-

Treatment : Add various concentrations of this compound to the wells.

-

Incubation : Incubate the plates for 7-12 days to allow for sphere formation.

-

Quantification : Count the number of spheres formed in each well under a microscope.

-

Data Analysis : Calculate the tumorsphere formation efficiency (TFE) and plot the dose-response to determine the IC50 for inhibition of sphere formation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a TEAD inhibitor like this compound.

Conclusion

This compound represents a promising class of anti-cancer agents that function by a novel mechanism: the inhibition of TEAD auto-palmitoylation. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and the detailed experimental protocols necessary for its characterization. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in academia and industry who are focused on targeting the Hippo-YAP/TAZ signaling pathway for therapeutic development. Further investigation into this compound and its analogues may lead to new and effective treatments for a range of YAP/TAZ-driven malignancies.

References

Structure-Activity Relationship of MGH-CP1 Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of TEAD Auto-palmitoylation Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MGH-CP1 analogues, a class of small molecules that inhibit the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) transcription factors. This compound and its derivatives are promising therapeutic candidates for cancers driven by the Hippo-YAP signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.

A key regulatory step for TEAD activity is auto-palmitoylation, a post-translational modification essential for its interaction with YAP/TAZ. This compound is a potent and selective inhibitor of TEAD auto-palmitoylation, binding to the lipid-binding pocket of TEAD and thereby disrupting the TEAD-YAP interaction.[1][2][3] This guide explores the SAR of this compound analogues to inform the rational design of more potent and selective TEAD inhibitors.

Core Structure and Mechanism of Action

This compound is a pan-TEAD inhibitor that binds to the conserved lipid-binding pocket in TEADs, thereby preventing the auto-palmitoylation necessary for their transcriptional activity.[1] This allosteric inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, leading to the suppression of downstream gene expression.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and cell-based activities of this compound and its key analogues. The data highlights the impact of structural modifications on the inhibition of TEAD auto-palmitoylation and downstream cellular events.

Table 1: In Vitro TEAD Auto-palmitoylation Inhibition

| Compound ID | Modification from this compound | TEAD2 IC50 (nM) | TEAD4 IC50 (nM) |

| This compound | - | 710[4] | 672 |

| MGH-CP12 | Data not available | Potency improved over this compound | 852 |

| MGH-CP2 | Adamantyl group replaced with a less hydrophobic moiety | Potency substantially decreased | Data not available |

| MGH-CP9 | Adamantyl group replaced with a less hydrophobic moiety | Potency substantially decreased | Data not available |

Table 2: Cell-Based Assay Data

| Compound ID | TEAD-Binding Element Luciferase Reporter Assay IC50 (µM) | Huh7 Tumor Sphere Formation Assay IC50 (µM) |

| This compound | 1.68 | 0.72 |

| MGH-CP12 | 0.91 | 0.26 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro TEAD Auto-palmitoylation Assay

This assay measures the ability of a compound to inhibit the auto-palmitoylation of recombinant TEAD proteins.

Materials:

-

Recombinant TEAD protein (YAP-binding domain)

-

Alkyne-palmitoyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Prepare a solution of the recombinant TEAD protein in the assay buffer.

-

Add the test compounds (this compound analogues) at various concentrations to the wells of a 96-well plate.

-

Add the TEAD protein solution to the wells containing the test compounds and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA to each well.

-

Incubate the reaction mixture for a defined time (e.g., 1 hour) at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide) to the alkyne-modified palmitate on the TEAD protein.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD.

-

Develop the blot using a chemiluminescent substrate and quantify the signal.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

TEAD-Binding Element Driven Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the TEAD-YAP complex.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TEAD-binding element driven luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

Renilla luciferase control plasmid

-

YAP expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TEAD-binding element luciferase reporter plasmid, the Renilla luciferase control plasmid, and the YAP expression plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of the this compound analogues.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Visualizations

The following diagrams illustrate key aspects of the this compound mechanism of action and experimental workflows.

Caption: Hippo Signaling Pathway and this compound Inhibition.

Caption: TEAD Auto-palmitoylation Assay Workflow.

Caption: Structure-Activity Relationship Logic.

Conclusion and Future Directions

The SAR studies of this compound analogues reveal critical structural features for potent TEAD auto-palmitoylation inhibition. The hydrophobicity of the substituent in the lipid-binding pocket is a key determinant of activity, with the adamantyl group of this compound being optimal among the tested analogues. Future drug discovery efforts should focus on exploring a wider range of hydrophobic moieties to potentially enhance potency and improve pharmacokinetic properties. Furthermore, the development of analogues with improved cell permeability and metabolic stability will be crucial for translating the in vitro and cell-based activity into in vivo efficacy. This technical guide provides a solid foundation for the continued development of TEAD inhibitors as a novel class of anti-cancer therapeutics.

References

- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. This compound (MGH-CP-1) | TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

MGH-CP1: A Technical Guide to a Novel Inhibitor of TEAD Auto-Palmitoylation

Abstract

MGH-CP1 is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by specifically inhibiting the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their stability and interaction with the transcriptional co-activators YAP and TAZ. The deregulation of the Hippo-YAP signaling pathway, of which TEADs are the downstream effectors, is a key driver in the development and progression of various cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in tumorigenesis. The transcriptional co-activators YAP and TAZ are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. Hyperactivation of the YAP/TAZ-TEAD transcriptional complex is a hallmark of several cancers, making it an attractive target for therapeutic intervention.

This compound emerged from efforts to develop small molecules that can disrupt the YAP/TAZ-TEAD interaction. It represents a novel therapeutic strategy by targeting the auto-palmitoylation of TEAD proteins, a process essential for their function.[1] This guide details the preclinical data and methodologies associated with the investigation of this compound.

Mechanism of Action

This compound is a selective pan-TEAD inhibitor that directly targets the auto-palmitoylation of TEAD proteins.[2] This post-translational modification is crucial for the stability and transcriptional activity of TEADs. This compound binds to the conserved lipid-binding pocket in TEADs, thereby displacing palmitate and inhibiting their function.[1] This allosterically inhibits the association between TEAD and YAP, leading to the suppression of YAP-induced transcriptional activation.[1] Notably, this compound does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases, indicating its selectivity for TEADs.[2]

Signaling Pathway

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| TEAD2 | Auto-palmitoylation | 710 | |

| TEAD4 | Auto-palmitoylation | 672 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Lats1/2 KO Mice | 75 mg/kg, PO, daily for 2 weeks | Inhibited upregulation of TEAD target genes (CTGF, ANKRD1) | |

| Lats1/2 KO Mice | 75 mg/kg, IP, once daily | Significantly inhibited liver overgrowth | |

| Huh7 & MDA-MB-231 Xenograft | 25, 50, 75 mg/kg, IP | Significantly inhibited tumor initiation | |

| UM 92.1 Xenograft | Not specified | Significantly blocked tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

In Vitro TEAD Auto-Palmitoylation Assay

Objective: To determine the inhibitory effect of this compound on the auto-palmitoylation of TEAD proteins.

Materials:

-

Recombinant TEAD2 and TEAD4 proteins

-

This compound

-

Alkyne-palmitic acid metabolic probe

-

Click chemistry reagents

Procedure:

-

Recombinant TEAD2 or TEAD4 protein is incubated with varying concentrations of this compound (e.g., 0-100 μM).

-

The alkyne-palmitic acid probe is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the proteins are labeled with a fluorescent azide via click chemistry.

-

The level of palmitoylation is quantified by fluorescence imaging or other detection methods.

-

IC50 values are calculated from the dose-response curves.

Cell-Based Palmitoylation Assay

Objective: To assess the effect of this compound on TEAD palmitoylation in a cellular context.

Materials:

-

HEK293A cells

-

This compound

-

Alkyne-palmitic acid metabolic probe

-

Lysis buffer

-

Antibodies against TEAD proteins

Procedure:

-

HEK293A cells are treated with this compound at various concentrations for a specified duration.

-

The cells are then incubated with the alkyne-palmitic acid probe.

-

Cells are harvested and lysed.

-

TEAD proteins are immunoprecipitated using specific antibodies.

-

The captured proteins are subjected to click chemistry to label the incorporated alkyne-palmitate.

-

The level of palmitoylation is analyzed by western blotting and densitometry.

Luciferase Reporter Assay

Objective: To measure the effect of this compound on TEAD-mediated transcription.

Materials:

-

HEK293T cells

-

Luciferase reporter construct with TEAD-binding sites (e.g., 8xGTIIC-luciferase or TBS-Luc)

-

Expression vectors for YAP and Renilla luciferase (as a transfection control)

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

HEK293T cells are co-transfected with the TEAD-responsive luciferase reporter, a YAP expression vector, and a Renilla luciferase control vector.

-

After transfection, the cells are treated with different concentrations of this compound.

-

After 24 hours of treatment, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Animal Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell lines (e.g., Huh7, MDA-MB-231, UM 92.1)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cancer cells are subcutaneously injected into the flanks of immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group at specified doses and schedules (e.g., 25, 50, or 75 mg/kg via intraperitoneal injection).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., qPCR for target gene expression).

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for key experimental and logical processes in the evaluation of this compound.

References

In Vitro Characterization of MGH-CP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MGH-CP1, a potent and selective small-molecule inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. This compound functions by specifically inhibiting the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their activity. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on in vitro assays.

| Target | Assay | IC50 (nM) | Reference |

| TEAD2 | Auto-palmitoylation Inhibition | 710 | [1][2][3] |

| TEAD4 | Auto-palmitoylation Inhibition | 672 | [1][2] |

Table 1: Potency of this compound in TEAD Auto-palmitoylation Inhibition Assays. This table quantifies the concentration of this compound required to inhibit 50% of the auto-palmitoylation activity of TEAD2 and TEAD4 in vitro.

| Cell Line | Assay | Parameter | Value | Reference |

| HEK293 cells expressing YAP | TEAD-binding sites (TBS)-Luc reporter activity | Dose-dependent inhibition | 0-2 µM | |

| MDA-MB-231 | Gene Expression (qPCR) | Inhibition of CTGF, Cyr61, ANKRD1 | Not specified | |

| MDA-MB-231 | RNA Sequencing | TEAD transcriptional activity blockage | 10 µM for 24 hours | |

| Huh7 | Tumor Sphere Formation | Dose-dependent inhibition | Not specified |

Table 2: Cellular Activity of this compound. This table outlines the effective concentrations and observed effects of this compound in various cell-based assays, demonstrating its ability to inhibit TEAD-mediated transcription and cancer cell "stemness."

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TEAD Auto-palmitoylation Inhibition Assay

This assay measures the ability of this compound to inhibit the auto-palmitoylation of recombinant TEAD proteins in vitro.

-

Materials: Recombinant TEAD2 and TEAD4 proteins, [³H]-palmitoyl-CoA, scintillation fluid, filter plates.

-

Procedure:

-

Recombinant TEAD proteins are incubated with varying concentrations of this compound.

-

[³H]-palmitoyl-CoA is added to the reaction mixture to initiate the auto-palmitoylation reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction mixture is then transferred to a filter plate to capture the protein.

-

Unbound [³H]-palmitoyl-CoA is washed away.

-

Scintillation fluid is added to each well, and the plate is read using a scintillation counter to quantify the amount of incorporated [³H]-palmitate.

-

IC50 values are calculated from the dose-response curves.

-

Cell-Based TEAD Reporter Assay (TBS-Luc)

This assay quantifies the effect of this compound on TEAD-mediated transcriptional activity in cells.

-

Cell Line: HEK293 cells.

-

Materials: Plasmid encoding a luciferase reporter gene driven by a promoter containing TEAD-binding sites (TBS), plasmid for YAP expression, transfection reagent (e.g., Lipofectamine 2000), this compound, luciferase assay reagent.

-

Procedure:

-

HEK293 cells are co-transfected with the TBS-luciferase reporter plasmid and the YAP expression plasmid.

-

After transfection, cells are treated with a dose range of this compound (e.g., 0-2 µM) for 24 hours.

-

Cells are lysed, and luciferase activity is measured using a luminometer.

-

The dose-dependent inhibition of luciferase activity reflects the inhibition of TEAD-mediated transcription.

-

Quantitative PCR (qPCR) for TEAD Target Gene Expression

This method is used to measure the effect of this compound on the expression of known TEAD target genes.

-

Cell Line: MDA-MB-231 breast cancer cells.

-

Materials: this compound, RNA extraction kit, reverse transcriptase, qPCR master mix, primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH).

-

Procedure:

-

MDA-MB-231 cells are treated with this compound at the desired concentration and duration.

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for the target genes and the housekeeping gene.

-

The relative expression of the target genes is calculated after normalization to the housekeeping gene.

-

Tumor Sphere Formation Assay

This assay assesses the impact of this compound on the self-renewal capacity and "stemness" of cancer cells.

-

Cell Line: Huh7 liver cancer cells.

-

Materials: this compound, serum-free sphere culture medium, ultra-low attachment plates.

-

Procedure:

-

Huh7 cells are seeded at a low density in ultra-low attachment plates with serum-free sphere culture medium.

-

Cells are treated with varying concentrations of this compound.

-

The formation of tumor spheres (spheroids) is monitored over several days.

-

The number and size of the spheres are quantified to determine the inhibitory effect of this compound on sphere formation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Caption: Workflow for TEAD Auto-palmitoylation Inhibition Assay.

Caption: Workflow for the Cell-Based TEAD Reporter Assay.

References

MGH-CP1: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGH-CP1 is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by specifically inhibiting the auto-palmitoylation of TEADs, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ. This inhibition effectively disrupts the TEAD-YAP/TAZ transcriptional complex, leading to the downregulation of target genes involved in cell proliferation, survival, and organ growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on gene transcription, detailed experimental protocols, and the key signaling pathways involved.

Mechanism of Action

This compound is a selective pan-TEAD inhibitor that directly targets the auto-palmitoylation of TEAD proteins.[1][2] Palmitoylation is a lipid modification that is essential for the stability and function of TEADs, enabling their interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By preventing this modification, this compound disrupts the formation of the active TEAD-YAP/TAZ transcriptional complex, thereby inhibiting the transcription of their target genes.[3][4] this compound has been shown to be selective for TEADs and does not significantly affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases.[2]

Quantitative Data

The inhibitory effects of this compound on TEAD activity and downstream gene expression have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | Cell Line | Reference |

| TEAD2 Auto-palmitoylation | In vitro biochemical assay | 710 nM | - | |

| TEAD4 Auto-palmitoylation | In vitro biochemical assay | 672 nM | - | |

| TEAD-Binding Element (8xGTIIC) | Luciferase Reporter Assay | 1.68 µM | HEK293T |

Table 2: Effect of this compound on TEAD Target Gene Expression

| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | Reference |

| CTGF | MDA-MB-231 | 10 µM | Downregulated | |

| Cyr61 | MDA-MB-231 | 10 µM | Downregulated | |

| ANKRD1 | MDA-MB-231 | 10 µM | Downregulated | |

| CTGF | Lats1/2 KO mouse intestine | 75 mg/kg | Inhibition of upregulation | |

| ANKRD1 | Lats1/2 KO mouse intestine | 75 mg/kg | Inhibition of upregulation |

Signaling Pathways

This compound primarily impacts the Hippo signaling pathway, a key regulator of organ size and cell proliferation. A potential mechanism of resistance to this compound involves the activation of the PI3K/AKT signaling pathway.

Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway normally acts to phosphorylate and inactivate the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth. This compound inhibits this process by preventing TEAD palmitoylation, thereby blocking the function of the TEAD-YAP/TAZ complex.

Resistance Pathway: VGLL3-SOX4/PI3K/AKT Signaling

Prolonged treatment with TEAD inhibitors like this compound can lead to a compensatory activation of the PI3K/AKT signaling pathway, mediated by the transcriptional co-factor VGLL3. This can confer resistance to the anti-proliferative effects of this compound.

Experimental Protocols

In Vitro TEAD Auto-Palmitoylation Assay

This protocol is a generalized representation based on the cited literature.

Objective: To determine the IC50 of this compound on TEAD auto-palmitoylation.

Materials:

-

Recombinant TEAD protein (e.g., TEAD2, TEAD4)

-

Palmitoyl-CoA

-

Assay buffer (e.g., Tris-HCl, NaCl, DTT)

-

This compound (in DMSO)

-

Detection reagent (e.g., fluorescent probe that reacts with free CoA)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add recombinant TEAD protein to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding Palmitoyl-CoA.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This protocol is a generalized representation based on the cited literature.

Objective: To measure the effect of this compound on TEAD-mediated transcription.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

Lipofectamine 2000 or other transfection reagent

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or TBS-Luc)

-

Renilla luciferase plasmid (for normalization)

-

YAP/TAZ expression plasmid (optional, to enhance signal)

-

This compound (in DMSO)

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the TEAD-responsive luciferase reporter, Renilla luciferase plasmid, and optionally a YAP/TAZ expression plasmid using Lipofectamine 2000.

-

After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve.

In Vivo Mouse Xenograft Model

This protocol is a generalized representation based on the cited literature.

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

YAP-dependent cancer cell line (e.g., Huh7)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject YAP-dependent cancer cells into the flanks of immunocompromised mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily) or vehicle control to the respective groups.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, IHC for target gene expression).

Transcriptomic Analysis (RNA-seq)

An RNA-sequencing study (GEO accession: GSE177052) was performed on the MDA-MB-231 breast cancer cell line treated with 10 µM this compound for 24 hours. The results demonstrated a significant overlap between the genes regulated by this compound and those affected by YAP/TAZ knockdown, confirming the specificity of this compound in targeting the TEAD-YAP/TAZ transcriptional axis. Gene Set Enrichment Analysis (GSEA) further revealed a strong negative enrichment of the TEAD-YAP/TAZ target gene signature upon this compound treatment, indicating effective inhibition of this pathway.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for cancers driven by the hyperactivation of the Hippo-YAP-TEAD pathway. Its specific mechanism of action, by inhibiting TEAD auto-palmitoylation, provides a clear rationale for its anti-proliferative effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the role of TEAD transcription factors in health and disease and to explore the therapeutic potential of TEAD inhibitors. Further research into the mechanisms of resistance, such as the activation of the AKT pathway, will be crucial for the development of effective combination therapies.

References

Unraveling the Selectivity of MGH-CP1: A Technical Guide to a Pan-TEAD Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of MGH-CP1, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. Designed for researchers, scientists, and drug development professionals, this document details the selectivity, mechanism of action, and experimental validation of this compound, offering a comprehensive resource for those investigating the Hippo signaling pathway and its role in disease.

Core Tenets of this compound Function

This compound is characterized as a potent and selective pan-TEAD inhibitor that functions by directly targeting the auto-palmitoylation of TEAD proteins.[1] This post-translational modification is crucial for the stability and function of TEADs, which are the downstream effectors of the Hippo signaling pathway. By inhibiting this process, this compound effectively disrupts the interaction between TEADs and their co-activators, YAP and TAZ, leading to the suppression of their transcriptional activity. This targeted approach has shown promise in preclinical models of cancers with a dependency on the YAP/TAZ-TEAD signaling axis.

Quantitative Analysis of TEAD Inhibition

The inhibitory activity of this compound has been quantified against TEAD paralogs, demonstrating its role as a pan-TEAD inhibitor. The half-maximal inhibitory concentrations (IC50) from in vitro auto-palmitoylation assays are summarized below. While specific IC50 values for TEAD1 and TEAD3 are not consistently reported in the public domain, the compound is widely described as a pan-TEAD inhibitor, with evidence suggesting similar activity against all four paralogs in endogenous cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| TEAD2 | 710 | In vitro auto-palmitoylation | [1][2][3][4] |

| TEAD4 | 672 | In vitro auto-palmitoylation | |

| TEAD1 | Not explicitly quantified | Described as a pan-TEAD inhibitor | |

| TEAD3 | Not explicitly quantified | Described as a pan-TEAD inhibitor |

This compound exhibits selectivity for TEAD proteins over other palmitoylating enzymes, as it does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

To fully comprehend the role of this compound, it is essential to visualize the signaling context in which it operates and the experimental procedures used to validate its activity.

The Hippo-YAP/TAZ-TEAD Signaling Pathway and this compound's Point of Intervention

The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation is implicated in various cancers. The following diagram illustrates the canonical Hippo pathway and the mechanism by which this compound inhibits TEAD function.

Figure 1. The Hippo Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates the core components of the Hippo pathway. In its "off" state, unphosphorylated YAP/TAZ translocates to the nucleus, binds to palmitoylated TEADs, and drives oncogenic gene expression. This compound inhibits the auto-palmitoylation of TEADs, a critical step for their stability and interaction with YAP/TAZ, thereby blocking downstream signaling.

Experimental Workflow for Assessing this compound Activity

The characterization of this compound's inhibitory effects relies on a series of robust biochemical and cell-based assays. The following workflow outlines the key experimental steps.

Figure 2. Experimental Workflow for this compound Characterization. This flowchart depicts the key in vitro and cell-based assays used to determine the potency and efficacy of this compound. The in vitro assay directly measures the inhibition of TEAD auto-palmitoylation, while the cell-based reporter assay assesses the downstream functional consequence on TEAD-mediated transcription.

Detailed Experimental Protocols

In Vitro TEAD Auto-palmitoylation Assay

This assay directly measures the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.

Materials:

-

Recombinant TEAD protein (e.g., TEAD2 or TEAD4)

-

This compound

-

Alkyne-palmitoyl-CoA

-

Azide-Biotin

-

Streptavidin-HRP conjugate

-

Reaction buffer (e.g., PBS or Tris-based buffer, pH 7.4)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

In a reaction tube, combine recombinant TEAD protein with varying concentrations of this compound in the reaction buffer.

-

Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA and incubate at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Perform a click chemistry reaction by adding azide-biotin to covalently link biotin to the palmitoylated TEAD.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the biotinylated (palmitoylated) TEAD using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based TEAD-Responsive Luciferase Reporter Assay

This assay measures the functional consequence of TEAD inhibition on gene transcription in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T, MDA-MB-231)

-

A luciferase reporter plasmid containing TEAD-binding sites (e.g., GTIIC-luc)

-

A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.

-

After an appropriate incubation period to allow for plasmid expression, treat the cells with a range of this compound concentrations.

-

Following treatment, lyse the cells and measure both firefly (TEAD-responsive) and Renilla (control) luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of TEAD transcriptional activity and calculate the EC50 value.

Conclusion

This compound represents a valuable chemical probe for studying the biological roles of TEAD transcription factors and a potential starting point for the development of therapeutics targeting the Hippo pathway. Its characterization as a pan-TEAD inhibitor that acts by preventing auto-palmitoylation provides a clear mechanism of action. The data and protocols presented in this guide offer a comprehensive foundation for researchers seeking to utilize this compound in their investigations of YAP/TAZ-TEAD-driven cellular processes. Further research to precisely quantify the inhibitory activity against all TEAD paralogs will provide an even more complete understanding of its selectivity profile.

References

Methodological & Application

Application Notes and Protocols for MGH-CP1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays designed to characterize the activity of MGH-CP1, a potent and selective inhibitor of TEAD auto-palmitoylation. The provided methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of this compound and similar compounds targeting the Hippo signaling pathway.

Introduction

This compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) family proteins.[1][2] This post-translational modification is crucial for the stability and transcriptional activity of TEADs. By inhibiting this process, this compound effectively disrupts the interaction between TEADs and their co-activators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway.[3] Dysregulation of the Hippo pathway is implicated in the development of various cancers, making TEAD proteins attractive therapeutic targets. This compound has been shown to block YAP-dependent liver overgrowth and inhibit tumor growth in preclinical models.[3]

Mechanism of Action

This compound binds to a conserved lipid-binding pocket in TEAD proteins, thereby preventing the binding of palmitate.[3] This allosterically inhibits the association of TEADs with YAP and TAZ, leading to the suppression of their downstream transcriptional targets, such as CTGF and CYR61. This compound has demonstrated dose-dependent inhibition of TEAD2 and TEAD4 auto-palmitoylation in cell-free assays.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against TEAD proteins.

| Target | Assay Type | IC50 (nM) | Reference |

| TEAD2 | Cell-free auto-palmitoylation | 710 | |

| TEAD4 | Cell-free auto-palmitoylation | 672 |

Signaling Pathway Diagram

The diagram below illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.

Experimental Protocols

TEAD-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.

a. Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

Lipofectamine 2000

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

YAP expression plasmid (optional, if endogenous levels are low)

-

Renilla luciferase plasmid (for normalization)

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

b. Protocol:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfect cells with the TEAD-responsive luciferase reporter, Renilla luciferase plasmid, and optionally a YAP expression plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM). Include a DMSO vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Cell-Based TEAD Palmitoylation Assay

This assay assesses the ability of this compound to inhibit TEAD palmitoylation in a cellular context.

a. Materials:

-

HEK293A or other suitable cell line

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

This compound

-

Alkyne-palmitic acid probe

-

Click-iT™ chemistry reagents (e.g., azide-biotin)

-

Streptavidin beads

-

Cell lysis buffer (RIPA or similar)

-

SDS-PAGE and Western blotting reagents

-

Anti-TEAD antibody

b. Protocol:

-

Plate cells (e.g., HEK293A) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for 4-6 hours.

-

Add the alkyne-palmitic acid probe to the culture medium and incubate for another 4 hours to allow for metabolic labeling of palmitoylated proteins.

-

Wash the cells with PBS and lyse them.

-

Perform a Click-iT™ reaction by adding azide-biotin to the cell lysate to attach biotin to the alkyne-labeled palmitoylated proteins.

-

Capture the biotinylated proteins using streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an anti-TEAD antibody.

-

A decrease in the TEAD band intensity in the this compound-treated samples compared to the control indicates inhibition of palmitoylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating this compound's in vitro activity.

Troubleshooting and Considerations

-

Solubility of this compound: this compound may have limited aqueous solubility. Prepare stock solutions in DMSO and ensure final DMSO concentrations in cell culture media are low (typically <0.1%) to avoid solvent-induced toxicity.

-

Cell Line Selection: The choice of cell line is critical. Use cell lines with an active Hippo pathway and known dependence on TEAD-YAP/TAZ signaling for optimal results.

-

Specificity: To confirm the on-target effect of this compound, consider including rescue experiments with overexpression of a palmitoylation-independent TEAD mutant, if available.

-

Cytotoxicity: It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to general cytotoxicity of the compound.

References

Application Notes and Protocols for M-G-H-C-P-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of various cancer cell lines with M-G-H-C-P-1, a potent and selective small-molecule inhibitor of TEAD auto-palmitoylation. This document outlines standard cell culture procedures for commonly used cell lines in M-G-H-C-P-1 research, preparation of the inhibitor, and detailed protocols for key experiments to assess its biological effects.

Introduction to M-G-H-C-P-1

M-G-H-C-P-1 is a research chemical that targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size. The Hippo pathway's downstream effectors, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to promote the expression of genes involved in cell growth and survival. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers.

M-G-H-C-P-1 inhibits the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with YAP/TAZ. By preventing this process, M-G-H-C-P-1 effectively disrupts TEAD-YAP/TAZ-mediated transcription, leading to the suppression of cancer cell proliferation and tumor growth.

Data Presentation

M-G-H-C-P-1 Activity in Various Cell Lines

| Cell Line | Cancer Type | Target | IC50 | Reference |

| HEK293T | Embryonic Kidney | TEAD-binding sites (TBS)-Luc reporter | ~1.68 µM | [1] |

| Huh7 | Liver Cancer | Tumor Sphere Formation | ~0.72 µM | [1] |

| MDA-MB-231 | Breast Cancer | TEAD Target Gene Expression | Not explicitly stated | [1][2] |

| NCI-H226 | Mesothelioma | TEAD-driven transcription | Not explicitly stated | [1] |

Recommended Cell Culture Conditions

| Cell Line | Base Medium | Serum | Supplements | Culture Conditions |

| MDA-MB-231 | DMEM or Leibovitz's L-15 | 10-15% FBS | 2mM L-glutamine, 1% Penicillin-Streptomycin | 37°C, 5% CO2 (DMEM) or no CO2 (L-15) |

| Huh7 | DMEM | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

| HEK293A | DMEM | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

Signaling Pathway and Experimental Workflow

Caption: Hippo Pathway and this compound Action.

Caption: this compound Experimental Workflow.

Experimental Protocols

General Cell Culture

1.1. Thawing Cryopreserved Cells

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

1.2. Passaging Adherent Cells (MDA-MB-231, Huh7, HEK293A)

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.

-

Incubate at 37°C and 5% CO2.

M-G-H-C-P-1 Preparation and Application

2.1. Stock Solution Preparation

M-G-H-C-P-1 is soluble in DMSO.

-

Prepare a 10 mM stock solution of M-G-H-C-P-1 in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

2.2. Treatment of Cells

-

On the day of the experiment, thaw an aliquot of the M-G-H-C-P-1 stock solution.

-

Prepare serial dilutions of M-G-H-C-P-1 in complete growth medium to achieve the desired final concentrations.

-

Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.

-

Aspirate the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of M-G-H-C-P-1.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest M-G-H-C-P-1 concentration) in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of M-G-H-C-P-1 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for detecting changes in the expression of Hippo pathway-related proteins.

-

Seed cells in 6-well plates and treat with M-G-H-C-P-1 as described above.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against YAP, TAZ, CTGF, Cyr61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TEAD Transcriptional Activity Luciferase Reporter Assay

This assay measures the effect of M-G-H-C-P-1 on TEAD-mediated gene transcription.

-

Co-transfect HEK293T cells in a 24-well plate with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of M-G-H-C-P-1.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as a percentage of the vehicle-treated control.

Conclusion

These application notes provide a comprehensive guide for researchers investigating the effects of the TEAD inhibitor M-G-H-C-P-1 in cancer cell lines. The provided protocols for cell culture, inhibitor treatment, and downstream functional assays will facilitate the design and execution of experiments to further elucidate the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD signaling axis in oncology.

References

MGH-CP1 for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGH-CP1 is a potent and selective small-molecule inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1] It functions by specifically targeting and inhibiting the auto-palmitoylation of TEADs, a crucial post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ.[1][2][3] The dysregulation of the Hippo signaling pathway, leading to the activation of the YAP/TAZ-TEAD transcriptional program, is a key driver in the development and progression of various cancers. This makes this compound a valuable tool for in vivo studies aimed at exploring the therapeutic potential of targeting this pathway. This document provides detailed application notes and protocols for the use of this compound in in vivo research, with a focus on its solubility and formulation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₄OS | [1] |

| Molecular Weight | 368.50 g/mol | |

| CAS Number | 896657-58-2 | |

| Appearance | Solid |

Solubility Data

This compound is a lipophilic compound with poor aqueous solubility. Successful in vivo delivery requires the use of organic solvents and/or co-solvents to achieve a clear and stable solution. The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Concentration | Notes |

| DMSO | 74 mg/mL (200.81 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |

| Ethanol | 74 mg/mL | |

| Water | Insoluble |

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound. Below are several protocols that have been used to formulate this compound for oral gavage and intraperitoneal injection. It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This is a commonly used formulation for achieving a clear solution suitable for oral or intraperitoneal administration.

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (sterile, 0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

-

In a sterile tube, add the required volume of the this compound DMSO stock solution.

-

Add PEG300 to the tube. The volumetric ratio of the final solution will be 40% PEG300. Mix thoroughly until the solution is clear.

-

Add Tween-80 to the mixture. The final concentration of Tween-80 will be 5%. Mix until the solution is clear.

-

Finally, add saline to reach the desired final volume. The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Example for 1 mL of 2.5 mg/mL this compound solution:

-

Add 100 µL of a 25 mg/mL this compound stock in DMSO.

-

Add 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline and mix.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes a cyclodextrin to improve the solubility of this compound.

Materials:

-

This compound

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (sterile, 0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

In a sterile tube, add the required volume of the this compound DMSO stock solution (to a final concentration of 10% DMSO).

-

Add the 20% SBE-β-CD in saline solution to reach the final volume (90% of the final volume).

-

Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of ≥ 2.5 mg/mL.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for oral administration.

Materials:

-

This compound

-

DMSO

-

Corn Oil

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the this compound DMSO stock solution (to a final concentration of 10% DMSO).

-

Add corn oil to reach the final volume (90% of the final volume).

-

Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of ≥ 2.5 mg/mL.

In Vivo Administration

This compound has been shown to be orally active and well-tolerated in animal models.

-

Administration Routes: Oral gavage and intraperitoneal injection have been successfully used.

-

Dosage: Dosages ranging from 25 mg/kg to 75 mg/kg administered daily have been reported to be effective and well-tolerated in mice.

-

Treatment Duration: Studies have reported treatment durations of up to 2 weeks without apparent adverse effects on the overall health or body weight of the animals.

Mechanism of Action and Signaling Pathway

This compound inhibits the Hippo-YAP signaling pathway by preventing the auto-palmitoylation of TEAD transcription factors. This modification is essential for the binding of TEADs to the transcriptional co-activators YAP and TAZ. By inhibiting this step, this compound prevents the nuclear translocation and transcriptional activity of the YAP/TAZ-TEAD complex, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF and ANKRD1.

Caption: this compound inhibits TEAD auto-palmitoylation, blocking YAP/TAZ-TEAD complex formation and downstream signaling.

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study using this compound is outlined below.

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Quality Control

-

Purity: Ensure the purity of the this compound compound using methods like HPLC. A purity of ≥98% is recommended.

-

Formulation Clarity: The final formulation for in vivo use should be a clear solution. Any precipitation indicates poor solubility and the formulation should be adjusted or remade.

-

Vehicle Controls: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the solvent mixture.

Storage and Stability

-

Solid Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). The product should be stored in a sealed, desiccated environment, protected from light and moisture.

-

In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation in formulation | - Poor quality solvent- Incorrect solvent ratios- Temperature fluctuations | - Use fresh, high-quality solvents.- Re-check and carefully follow the formulation protocol.- Gentle warming or sonication may help dissolve the compound. |

| No in vivo efficacy | - Inadequate dosage- Poor bioavailability- Incorrect administration | - Perform a dose-response study to determine the optimal dose.- Consider an alternative formulation to improve bioavailability.- Ensure proper administration technique (e.g., correct gavage). |

| Toxicity in animals | - High dose- Vehicle toxicity | - Reduce the dosage of this compound.- Run a vehicle-only toxicity study to assess the tolerability of the formulation. |

References

Application Notes and Protocols for Oral Gavage Administration of MGH-CP1 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGH-CP1 is a potent and selective small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2][3] This process is a critical step for the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), the downstream effectors of the Hippo signaling pathway. By inhibiting TEAD auto-palmitoylation, this compound effectively disrupts the TEAD-YAP/TAZ interaction, leading to the suppression of their transcriptional activity. Dysregulation of the Hippo pathway is implicated in various cancers, making this compound a promising therapeutic agent for investigation.[4]

These application notes provide detailed protocols for the oral gavage administration of this compound in mice, along with summarized quantitative data from preclinical studies to guide researchers in their experimental design.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| Wild-type mice | N/A | Oral Gavage | 75 mg/kg | Daily for 2 weeks | Effectively inhibited the palmitoylation of TEAD proteins in the intestinal epithelium. | [2] |

| Lats1/2 KO mice | N/A | Oral Gavage | 75 mg/kg | Daily for 2 weeks | Effectively inhibited the upregulation of TEAD target genes, CTGF and ANKRD1, in the intestine. | |

| SCID mice | Huh7 (human liver cancer) | Intraperitoneal Injection | 50 mg/kg | Daily | Significantly inhibited tumor growth by 43%. | |

| SCID mice | Huh7 (human liver cancer) | Intraperitoneal Injection | 25 mg/kg and 50 mg/kg | Daily for 2 weeks | Significantly inhibited tumor initiation. | |

| SCID mice | MDA-MB-231 (human breast cancer) | Intraperitoneal Injection | Not specified | Not specified | Inhibited tumor initiation. | |